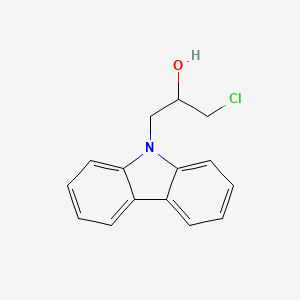

1-(9H-carbazol-9-yl)-3-chloropropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-yl-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVKUYWOXYQKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 9h Carbazol 9 Yl 3 Chloropropan 2 Ol

Approaches to N-Alkylation of Carbazole (B46965) with Halohydrin Precursors

The introduction of a 3-chloro-2-hydroxypropyl group at the N-9 position of carbazole is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions, for which several strategies have been developed.

Direct N-Alkylation Pathways

Direct N-alkylation of carbazole with a suitable halohydrin precursor, such as 1,3-dichloro-2-propanol (B29581) or 3-chloro-1,2-propanediol, in the presence of a base is a potential synthetic route. The reaction proceeds via nucleophilic attack of the carbazole nitrogen on the electrophilic carbon bearing a halogen. The choice of base and solvent is critical to deprotonate the weakly acidic N-H of carbazole and to facilitate the substitution reaction. Common bases used for the N-alkylation of carbazole and related heterocycles include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) researchgate.netgoogle.com. The use of phase-transfer catalysts can also enhance the reaction rate and yield in biphasic systems google.com.

Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of carbazoles with alkyl halides, often leading to higher yields in shorter reaction times compared to conventional heating researchgate.net.

Regioselective Ring-Opening of Epoxides by Carbazole Nitrogen (N-9)

A more common and often more efficient method for the synthesis of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol involves the regioselective ring-opening of an epoxide precursor, namely epichlorohydrin (B41342), by the carbazole nitrogen. This reaction is a type of N-alkylation where the nucleophilic carbazole anion attacks one of the carbon atoms of the epoxide ring.

The reaction between carbazole and epichlorohydrin typically proceeds under basic conditions. The base deprotonates the carbazole at the N-9 position, forming a carbazolide anion, which then acts as the nucleophile. The attack of the carbazolide anion on the terminal carbon of the epichlorohydrin molecule is favored, leading to the desired this compound product upon workup. This regioselectivity is influenced by both steric and electronic factors.

The efficiency and regioselectivity of the epoxide ring-opening reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature of the base, and the reaction temperature.

Solvent: The choice of solvent can significantly influence the solubility of the reactants and the rate of the reaction. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for N-alkylation reactions of carbazole researchgate.net. In some cases, the reaction can be performed under solvent-free conditions, particularly with microwave irradiation, which offers a more environmentally friendly approach researchgate.net.

Base: A variety of bases can be employed to deprotonate carbazole. Strong bases like sodium hydride (NaH) are effective, though milder bases such as potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are also commonly used, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate google.com. The selection of the base can impact the reaction rate and the formation of side products.

Temperature: The reaction temperature is a critical parameter that affects the rate of the reaction. While higher temperatures generally lead to faster reaction times, they can also promote the formation of undesired byproducts. Optimization of the temperature is therefore crucial to achieve a good yield of the desired product in a reasonable timeframe. For the reaction of carbazole with epoxides, temperatures around 100 °C in DMSO have been reported to be effective researchgate.net.

| Parameter | Condition | Effect on Reaction |

| Solvent | Aprotic polar (e.g., DMF, DMSO) | Enhances solubility and reaction rate. |

| Solvent-free (microwave) | Environmentally friendly, rapid. | |

| Base | Strong (e.g., NaH) | Effective deprotonation of carbazole. |

| Mild (e.g., K2CO3, NaOH) | Commonly used, may require phase-transfer catalyst. | |

| Temperature | Elevated (e.g., 100 °C) | Increases reaction rate, requires optimization to minimize side products. |

The primary epoxide precursor for the synthesis of this compound is epichlorohydrin. Epichlorohydrin is a readily available industrial chemical.

Preparation of Epichlorohydrin: Epichlorohydrin is commercially produced through several methods. The traditional route involves the high-temperature chlorination of propylene (B89431) to allyl chloride, which is then treated with hypochlorous acid to form dichlorohydrins. Subsequent dehydrochlorination with a base yields epichlorohydrin wikipedia.orgresearchgate.net. An alternative, more environmentally friendly process starts from glycerol, a byproduct of biodiesel production. Glycerol is hydrochlorinated to produce dichlorohydrins, which are then converted to epichlorohydrin ntnu.no.

Functional Group Interconversions on the Propanol (B110389) Chain

The this compound molecule possesses a secondary hydroxyl group on the propanol chain, which is a key site for further chemical modifications. These transformations can lead to a diverse range of derivatives with potentially new properties and applications.

Modifications of the Hydroxyl Group

The hydroxyl group in β-amino alcohols and related structures is a versatile functional handle for various chemical transformations, including esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method libretexts.orgmasterorganicchemistry.comchemistrysteps.com. This reaction is typically reversible, and the equilibrium can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction libretexts.orgmasterorganicchemistry.com. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, can lead to a more efficient and irreversible ester formation.

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. This method is generally suitable for the synthesis of a wide range of ethers.

While specific examples of the esterification or etherification of this compound are not detailed in the currently available literature, the general reactivity of secondary alcohols and β-amino alcohols suggests that these transformations are chemically feasible. The presence of the carbazole nitrogen and the chlorine atom on the propanol chain may influence the reactivity of the hydroxyl group and would need to be considered when designing specific synthetic procedures.

Transformations Involving the Chloro Moiety

The chloro moiety in this compound, being part of a chlorohydrin functional group, is highly susceptible to a variety of chemical transformations. The most prominent of these is its conversion into an epoxide, which serves as a key intermediate for the introduction of diverse functionalities through nucleophilic ring-opening reactions.

Under basic conditions, the hydroxyl group of the chlorohydrin can be deprotonated to form an alkoxide. This is typically achieved using a moderately strong base such as sodium hydroxide or potassium carbonate. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, where the alkoxide nucleophilically attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a highly reactive oxirane ring. This transformation yields 9-(oxiran-2-ylmethyl)-9H-carbazole.

This epoxide intermediate is a versatile synthon that can be readily opened by a wide range of nucleophiles. For instance, in the synthesis of beta-blockers, the epoxide is often reacted with primary or secondary amines. wikipedia.org The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Beyond reactions with amines, the epoxide derived from this compound can react with other nucleophiles such as thiols, azides, and cyanides, providing access to a diverse array of carbazole derivatives with varied functional groups.

Strategies for Stereoselective Synthesis of Enantiomers

The 2-hydroxy group in this compound is situated at a chiral center, meaning the compound exists as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. nih.gov Consequently, the stereoselective synthesis of the individual enantiomers of this compound is of paramount importance. Several strategies can be employed to achieve this, primarily focusing on the generation of enantiopure epoxides or the resolution of racemic chlorohydrins.

One effective approach is the hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide, 9-(oxiran-2-ylmethyl)-9H-carbazole. researchgate.netnih.govnih.gov This method utilizes a chiral catalyst, often a salen-cobalt complex, to selectively hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netnih.govnih.gov The unreacted, enantiopure epoxide can then be isolated and used in subsequent synthetic steps.

Another powerful strategy is the chemoenzymatic kinetic resolution of the racemic chlorohydrin itself. nih.govmdpi.comntnu.no Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. mdpi.com In a typical procedure, the racemic chlorohydrin is subjected to an enzymatic acylation reaction. The enzyme selectively acylates one enantiomer at a much faster rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomer, both in high enantiomeric purity. The acylated enantiomer can then be deacylated to yield the pure chlorohydrin enantiomer.

Furthermore, asymmetric synthesis methodologies can be employed to directly produce an enantiomerically enriched chlorohydrin. This can involve the use of chiral catalysts in the reaction between carbazole and an achiral precursor, or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, the asymmetric halohydrin formation from α,β-unsaturated carboxylic acid derivatives using a chiral auxiliary has been reported, and similar principles could be adapted for the synthesis of the target molecule. lookchem.com

The table below summarizes some of the key strategies for the stereoselective synthesis of chiral building blocks relevant to this compound.

| Strategy | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Selective hydrolysis of one epoxide enantiomer. | Chiral (salen)Co(III) complexes, water. researchgate.netnih.govnih.gov | Enantiopure epoxide and diol. |

| Chemoenzymatic Kinetic Resolution | Enzyme-catalyzed selective acylation of one chlorohydrin enantiomer. | Lipases (e.g., CALB), acyl donor. nih.govmdpi.comntnu.no | Enantiopure chlorohydrin and its ester. |

| Asymmetric Halohydrination | Direct formation of an enantiomerically enriched halohydrin. | Chiral catalysts or auxiliaries. lookchem.com | Enantiomerically enriched chlorohydrin. |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from the reaction mixture are critical steps to ensure the purity of the final product, which is often a prerequisite for its use in subsequent synthetic transformations, especially in the pharmaceutical industry. The choice of purification technique depends on the nature of the impurities and the scale of the synthesis.

Crystallization is a commonly employed method for the purification of solid organic compounds. This technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The purified crystals can then be collected by filtration. For carbazole derivatives, solvents such as ethanol, toluene, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are often used for recrystallization. mdpi.com

Column chromatography is a versatile and widely used technique for the separation and purification of organic compounds. In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration allows for the separation of the desired compound from the impurities. For carbazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity of the mixture being adjusted to achieve optimal separation. mdpi.com

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of the stationary phase. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a staining agent.

The following table provides a summary of the common purification techniques.

| Technique | Principle | Typical Application |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities. | Purification of solid compounds. |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of components in a mixture. |

| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller, analytical scale. | Monitoring reaction progress and optimizing separation conditions. |

Analytical Characterization Techniques for Structural Elucidation

The structural elucidation of this compound and the confirmation of its purity are accomplished through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

1H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons of the carbazole ring, typically in the range of 7.0-8.5 ppm. The protons of the propanol side chain would appear at higher field, with the methine proton adjacent to the hydroxyl group appearing as a multiplet, and the methylene (B1212753) protons adjacent to the nitrogen and chlorine atoms also showing characteristic splitting patterns. globalresearchonline.netresearchgate.net

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The spectrum of this compound would show signals for the aromatic carbons of the carbazole ring in the downfield region (typically 110-140 ppm) and signals for the aliphatic carbons of the propanol side chain in the upfield region. globalresearchonline.net

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with 35Cl and 37Cl isotopes in a roughly 3:1 ratio). globalresearchonline.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the carbazole ring would be observed in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively. The C-N stretching vibration would also be present, and a band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.

The table below summarizes the expected analytical data for this compound.

| Technique | Expected Observations |

|---|---|

| 1H NMR | Aromatic protons (7.0-8.5 ppm), aliphatic protons of the propanol chain (upfield). |

| 13C NMR | Aromatic carbons (110-140 ppm), aliphatic carbons (upfield). |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, characteristic isotopic pattern for chlorine. |

| FTIR Spectroscopy | Broad O-H stretch (3200-3600 cm-1), aromatic C-H and C=C stretches, C-N stretch, C-Cl stretch. |

Advanced Molecular Characterization and Computational Studies

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry collectively provide a comprehensive picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related carbazole (B46965) derivatives and the parent carbazole molecule. globalresearchonline.netvulcanchem.comchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons of the carbazole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. chemicalbook.com The protons of the propanol (B110389) chain would be observed in the upfield region. The proton attached to the hydroxyl group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-N and CH₂-Cl) would exhibit complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum would show distinct signals for the carbazole ring carbons and the aliphatic carbons of the propanol side chain. The carbons of the carbazole ring are expected to resonate in the aromatic region (δ 110-140 ppm). The carbons of the propanol chain, being attached to electronegative atoms (N, O, Cl), would have their signals shifted downfield relative to simple alkanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbazole Aromatic Protons | 7.0 - 8.5 | 110 - 140 |

| N-CH₂ | ~4.4 - 4.6 | ~50 - 55 |

| CH-OH | ~4.0 - 4.2 | ~68 - 72 |

| CH₂-Cl | ~3.6 - 3.8 | ~45 - 50 |

| OH | Variable | - |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. vulcanchem.com

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic carbazole ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propanol chain would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ range. The C-N stretching of the carbazole nitrogen is anticipated around 1300-1350 cm⁻¹. A significant band corresponding to the C-O stretching of the secondary alcohol would be present in the 1050-1150 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. vulcanchem.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1350 |

| C-O (secondary alcohol) | Stretching | 1050 - 1150 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a compound. For this compound (C₁₅H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at m/z 259.08 (for ³⁵Cl) and 261.08 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 241. The cleavage of the C-C bonds in the propanol chain could also occur. For instance, the loss of the CH₂Cl radical would result in a fragment at m/z 210. Another plausible fragmentation is the cleavage of the bond between the carbazole nitrogen and the propanol chain, which would generate a carbazole cation at m/z 167.

Quantum Chemical Computations and Theoretical Investigations

Theoretical investigations using quantum chemical computations provide deep insights into the molecular geometry, electronic structure, and reactivity of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnajah.eduresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to determine the optimized molecular geometry. researchgate.netnajah.edu These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT allows for the calculation of various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbazole moiety and the propanol chain.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity. The values of HOMO and LUMO energies can be used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Characteristics |

| HOMO | Highest Occupied Molecular Orbital | Localized on the carbazole ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the carbazole and propanol moieties |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, indicating reasonable stability |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.

For this compound, the MEP map would reveal distinct regions of positive, negative, and neutral potential. The oxygen atom of the hydroxyl group and the nitrogen atom of the carbazole ring are expected to be regions of high electron density, depicted in shades of red, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential, shown in blue, highlighting its potential for hydrogen bonding and interaction with nucleophiles.

The carbazole moiety would present a more complex electrostatic potential landscape. The aromatic rings, while generally electron-rich, would also possess regions of positive potential associated with the hydrogen atoms. The chlorine atom, being highly electronegative, would create a region of negative potential around itself, influencing the reactivity of the adjacent carbon atom.

Key Features of the MEP Map for this compound:

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Oxygen (Hydroxyl) | Negative | Red | Susceptible to electrophilic attack, hydrogen bond acceptor |

| Nitrogen (Carbazole) | Negative | Red | Potential site for electrophilic attack |

| Hydrogen (Hydroxyl) | Positive | Blue | Susceptible to nucleophilic attack, hydrogen bond donor |

| Aromatic Rings (Carbazole) | Generally Negative (π-system) | Yellow/Green | Can interact with electrophiles |

| Chlorine | Negative | Red | Influences reactivity of the chloropropyl chain |

This detailed charge distribution analysis derived from MEP mapping is crucial for understanding the molecule's intermolecular interactions and predicting its behavior in various chemical environments.

Prediction of Spectroscopic Properties (e.g., IR and NMR Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the various functional groups within this compound. The calculated IR spectrum would show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-N stretching of the carbazole ring, C-Cl stretching of the chloropropyl chain, and various C-H and C=C stretching and bending vibrations of the aromatic system. Comparing the computed spectrum with the experimental one aids in the precise assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) provide a powerful tool for structural elucidation. By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to predict the chemical shifts. For this compound, these calculations would help in assigning the signals of the protons and carbons in the carbazole moiety and the propanol chain. Discrepancies between theoretical and experimental shifts can often be attributed to solvent effects or conformational changes, providing further insight into the molecule's behavior in solution.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Functional Group / Atom | Predicted Wavenumber / Chemical Shift Range |

| IR | O-H Stretch | ~3200-3600 cm⁻¹ |

| IR | C-N Stretch (Carbazole) | ~1310-1360 cm⁻¹ |

| IR | C-Cl Stretch | ~600-800 cm⁻¹ |

| ¹H NMR | Aromatic Protons (Carbazole) | ~7.0-8.5 ppm |

| ¹H NMR | CH-OH Proton | ~4.0-5.0 ppm |

| ¹³C NMR | Aromatic Carbons (Carbazole) | ~110-140 ppm |

| ¹³C NMR | CH-OH Carbon | ~65-75 ppm |

Theoretical Insights into Reactivity and Reaction Pathways

Computational studies offer a molecular-level understanding of the reactivity of this compound and can be used to model potential reaction pathways. The presence of multiple reactive sites—the hydroxyl group, the chlorine atom, and the carbazole ring—makes this molecule a versatile precursor.

Reactivity of the Chlorohydrin Moiety: The vicinal arrangement of the hydroxyl group and the chlorine atom allows for a characteristic intramolecular reaction to form an epoxide ring under basic conditions. Computational modeling can elucidate the mechanism of this cyclization, including the transition state structure and the activation energy, providing a quantitative measure of the reaction's feasibility.

Reactivity of the Carbazole Ring: The carbazole nucleus is known to undergo electrophilic substitution reactions. researchgate.net Theoretical calculations can predict the most likely positions for substitution by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). The C-3 and C-6 positions of the carbazole moiety are generally the preferred sites for electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich carbazole ring, indicating its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the chloropropyl chain, highlighting its electrophilic character, particularly at the carbon atom bonded to the chlorine. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

By simulating reaction coordinates and calculating energy profiles, computational chemistry can guide the design of synthetic routes utilizing this compound, optimizing reaction conditions and predicting potential byproducts.

Exploration of Derivatives and Their Advanced Research Applications

Derivatization Strategies for Expanding Chemical Space

Chemical modification of the parent compound is key to unlocking its full potential. By altering the propanol (B110389) scaffold or the carbazole (B46965) ring, researchers can create a library of new molecules with tailored electronic, optical, and thermal properties. nih.gov

The propanol backbone of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol is a prime target for derivatization. The hydroxyl and chloro groups are readily converted into other functional groups, leading to the formation of diverse analogues.

Ether Synthesis: The secondary alcohol can be deprotonated with a suitable base to form an alkoxide, which can then react with various alkyl halides (Williamson ether synthesis) to yield a range of ether derivatives. This allows for the introduction of long alkyl chains to improve solubility or functional moieties to impart specific properties.

Ester Synthesis: Esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or carboxylic acids under acidic catalysis (Fischer esterification). This strategy is often used to attach chromophores or polymerizable groups to the carbazole scaffold.

Amine Synthesis: The terminal chlorine atom can be displaced by primary or secondary amines via nucleophilic substitution to generate a variety of amino-alcohol derivatives. This reaction opens the door to compounds with enhanced charge-transporting capabilities or potential for further reactions, such as amide bond formation. For instance, the condensation of related structures like 1,3-diaminopropan-2-ol with carbazole aldehydes demonstrates the feasibility of forming complex amine-based structures. mdpi.comresearchgate.netresearchgate.net

These transformations allow for the creation of a broad chemical space from a single precursor, as summarized in the table below.

| Reaction Type | Reagents | Functional Group Formed | Potential Application |

| Etherification | Alkyl Halide, Base | Ether (-OR) | Improved solubility, functional material design |

| Esterification | Acyl Chloride / Carboxylic Acid | Ester (-OC(O)R) | Attachment of chromophores, polymerizable materials |

| Amination | Primary/Secondary Amine | Amine (-NRR') | Charge-transport materials, synthetic intermediates |

This table illustrates common synthetic transformations for the propanol scaffold.

The carbazole ring itself is an aromatic heterocyclic system that can undergo electrophilic substitution. The positions most susceptible to substitution are the 3, 6, 2, and 7 positions, allowing for the introduction of a wide variety of functional groups that can modify the electronic properties of the molecule. mdpi.com

Common functionalization strategies include:

Halogenation: Introduction of bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck) to build more complex conjugated systems.

Nitration and Acylation: Introduction of nitro or acyl groups, which are electron-withdrawing and can significantly alter the molecule's photophysical properties.

Formylation: The Vilsmeier-Haack reaction can introduce aldehyde groups, which are versatile intermediates for the synthesis of Schiff bases, polymers, and other complex molecules.

The ability to introduce a wide variety of substituents onto the carbazole framework is a key advantage in designing materials with specific functions. nih.gov For example, introducing electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels, which is critical for applications in electronics. researchgate.net

| Position on Carbazole Ring | Example Substituent | Effect on Properties |

| 3, 6 | Bromine, Aldehyde, Diphenylamine (B1679370) | High reactivity, enables polymerization and extension of conjugation. mdpi.comrsc.org |

| 2, 7 | Alkyl chains, Aromatic groups | Can lead to more linear polymers with extended conjugation and lower band gaps. mdpi.comnih.gov |

| 9 (Nitrogen) | Alkyl groups, Vinyl groups | Improves solubility, thermal stability, and allows for polymerization (e.g., PVK). mdpi.com |

This table highlights key positions for functionalization on the carbazole ring and the resulting impact on material properties.

Research in Materials Science and Photonics

The unique electronic and photophysical properties of carbazole derivatives make them highly sought-after materials for a range of advanced applications. ijrpc.com Their rigid, planar π-conjugated system and strong electron-donating nature are central to their utility in organic electronics and photonics. nih.govechemcom.com

Carbazole derivatives are renowned for their excellent hole-transporting capabilities. mdpi.com The nitrogen atom's lone pair of electrons contributes to a high-lying highest occupied molecular orbital (HOMO), facilitating the movement of positive charge carriers (holes). This property has led to their extensive use as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comrsc.orgrsc.org

Derivatives of this compound can be designed to enhance these properties. For example, polymerization or the introduction of other charge-transporting moieties like diphenylamine at the 3 and 6 positions of the carbazole ring can create materials with improved charge mobility and device performance. rsc.org Donor-Acceptor (D-A) type structures, where the carbazole acts as the donor and is linked to an electron-accepting group, have shown particular promise in enhancing the performance of solar cells. rsc.org The high thermal and photochemical stability of the carbazole unit also contributes to the longevity and durability of electronic devices. mdpi.comnih.gov

| Device | Role of Carbazole Derivative | Key Property | Performance Enhancement |

| OLEDs | Hole Transport Layer (HTL), Host Material | High hole mobility, high triplet energy | Efficient charge injection, improved device efficiency and lifetime. mdpi.comrsc.org |

| Perovskite Solar Cells (PSCs) | Hole Transport Material (HTM) | Appropriate energy level alignment, high hole mobility | High power conversion efficiency and long-term stability. rsc.orgmdpi.com |

This table summarizes the application of carbazole derivatives in charge-transporting devices.

Photorefractivity is a phenomenon where the refractive index of a material changes in response to non-uniform illumination. Materials exhibiting this property are useful for applications in holographic data storage and optical information processing. Carbazole-based materials have been central to the development of organic photorefractive systems. mdpi.com

Polymers containing carbazole units, such as the well-known poly(N-vinylcarbazole) (PVK), are excellent photoconductors. mdpi.com Photoconductivity is the increase in electrical conductivity of a material when exposed to light. In these systems, the carbazole moiety is responsible for absorbing photons and generating charge carriers, which then move through the material under an applied electric field. Derivatives created from this compound can be incorporated into polymers or used as small-molecule glass-forming components in photorefractive composites. researchgate.net The ability to functionalize the carbazole at the 3 and 6 positions is particularly advantageous for creating materials with high photorefractive performance. mdpi.com

Photosensitizers are compounds that absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. Carbazole derivatives have emerged as highly versatile photosensitizers for various photopolymerization processes, which are used in coatings, adhesives, and 3D printing. vdu.lt

These compounds can be designed to absorb light in the UV and visible regions. researchgate.net Upon excitation, they can interact with other molecules, such as iodonium (B1229267) salts, to generate reactive species (radicals or cations) that initiate the polymerization of monomers like epoxides and vinyl ethers. researchgate.netvdu.lt The efficiency of carbazole-based photosensitizers is attributed to their strong electron-donating ability and low oxidation potential. researchgate.net By modifying the structure of the carbazole, for example by creating fused carbazole-coumarin systems, it is possible to fine-tune the absorption spectrum and improve the photoinitiating efficiency under specific light sources like LEDs. acs.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Carbazole derivatives are extensively used in the fabrication of highly efficient OLEDs, primarily serving as host materials for the emissive layer. Their high triplet energy prevents the back-transfer of energy from the phosphorescent dopant to the host, leading to improved device efficiency. The carbazole core's excellent hole-transporting properties also contribute to balanced charge injection and transport within the OLED structure. rsc.org

Derivatives synthesized from this compound can be designed to enhance these properties. For instance, the hydroxyl group can be used as an anchor point to introduce other aromatic moieties, thereby extending the π-conjugation of the molecule and modifying its electronic properties. Research has shown that carbazole-based compounds with tailored molecular structures can exhibit high quantum yields and long operational lifetimes in OLED devices. researchgate.net The development of novel carbazole derivatives continues to be a key area of research for achieving next-generation displays and lighting technologies. globethesis.com

Table 1: Examples of Carbazole Derivatives in Luminescent Materials

| Compound Class | Application | Key Findings |

| Carbazole-based Eu(III) and Yb(III) complexes | Viscosity sensing | High two-photon absorption cross-section, enabling viscosity sensing in the visible and near-IR spectra. nih.gov |

| 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) | Dual-state emission luminogen | High fluorescence quantum yields in solution (70%), amorphous (38%), and crystalline (75%) states. mdpi.com |

| Indolo[3,2,1-jk]carbazole and 9H-carbazole hybrids | Host materials in PhOLEDs | High triplet energies (>2.80 eV) and good thermal stability, leading to enhanced efficiency in phosphorescent OLEDs. researchgate.net |

Investigations into Biological Activity of Carbazole-Based Hybrids

The carbazole scaffold is a prominent feature in many biologically active natural products and synthetic compounds. The ability to modify the this compound structure allows for the creation of hybrid molecules with potential therapeutic applications. The nitrogen atom of the carbazole ring and the reactive side chain can be functionalized to interact with various biological targets.

Enzyme Inhibition Studies (e.g., Cholinesterases)

Carbazole derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the progression of Alzheimer's disease. nih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, leading to improved cognitive function.

A series of triazole-containing carbazole derivatives have been synthesized and shown to exhibit significant anti-AChE activity. nih.gov For instance, the 2-methylbenzyl derivative of a carbazole-triazole hybrid showed an IC50 value of 1.9 μM. nih.gov The structural flexibility of this compound allows for the introduction of various side chains that can interact with the active sites of these enzymes. Kinetic studies have revealed that some carbazole-coumarin hybrids act as mixed-type AChE inhibitors. researchgate.net

Table 2: Cholinesterase Inhibition by Carbazole Derivatives

| Compound Series | Target Enzyme | Most Active Compound | IC50 Value |

| Triazole-containing carbazoles | Acetylcholinesterase (AChE) | 2-methylbenzyl derivative | 1.9 μM nih.gov |

| Ferulic acid-carbazole hybrids | Cholinesterases | Compound 5k | 1.9 μM (AChE) nih.gov |

| Carbazole-coumarin hybrids | Acetylcholinesterase (AChE) | Compound 3l | 6.86 μM researchgate.net |

Antimicrobial Research

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Carbazole derivatives have emerged as a promising scaffold for the development of novel antimicrobial compounds. nih.gov Various modifications of the carbazole nucleus have led to compounds with potent activity against a range of pathogens.

For example, certain N-substituted carbazole derivatives have demonstrated significant antibacterial and antifungal activities, in some cases comparable or superior to existing drugs like fluconazole (B54011) and chloramphenicol. sci-hub.se The synthesis of carbazole derivatives containing moieties such as aminoguanidine (B1677879) and dihydrotriazine has resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.5 µg/ml against various bacterial and fungal strains. tandfonline.com The versatility of this compound as a starting material could facilitate the creation of a library of such derivatives for antimicrobial screening.

Anti-inflammatory and Anticancer Research

Carbazole and its derivatives have been the subject of extensive research for their anti-inflammatory and anticancer properties. echemcom.comnih.gov The planar carbazole ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression, such as topoisomerase. ijrpc.com

In anti-inflammatory research, novel series of carbazole derivatives have been synthesized and evaluated. For instance, 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines have shown potent inhibition of carrageenan-induced paw edema in rats. ijrpc.com In the realm of anticancer research, a novel synthetic derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), has been shown to induce apoptosis in human breast cancer cells and inhibit angiogenesis. nih.govresearchgate.net This highlights the potential of developing multi-target anticancer agents from the carbazole scaffold.

Receptor-Ligand Interaction Studies (e.g., β-adrenergic receptors)

Carbazole-based compounds have been identified as promising ligands for various receptors, including β-adrenergic receptors (β-ARs). mdpi.com These receptors are involved in regulating cardiovascular function, and their blockade can be beneficial in conditions like hypertension and heart failure. Several known β-blockers, such as carvedilol (B1668590) and carazolol, feature a carbazole moiety. mdpi.comresearchgate.net

Molecular docking studies have been employed to investigate the interaction of carbazole derivatives with the active site of the β1-AR. mdpi.com These studies, coupled with in vitro biological assays, have confirmed the potential of carbazole derivatives as β1-blocker agents. The ability to functionalize this compound provides a pathway to synthesize novel ligands with high affinity and selectivity for specific receptor subtypes.

Catalytic Applications of Carbazole-Derived Species

The carbazole framework can also be incorporated into ligands for transition metal catalysts. The nitrogen atom of the carbazole can act as a coordination site, and the aromatic rings can be functionalized to modulate the steric and electronic properties of the resulting catalyst. These catalysts can be employed in a variety of organic transformations.

For instance, palladium catalysts supported by carbazole-based ligands have been used in cross-coupling reactions. rsc.org The development of heterogeneous catalysts, where the carbazole-based ligand is immobilized on a support, offers advantages in terms of catalyst recovery and reuse. rsc.org Furthermore, carbazole derivatives have been used in the synthesis of microporous organic polymers, which have potential applications in heterogeneous catalysis and gas storage. nih.govresearchgate.net The synthetic accessibility of derivatives from this compound opens up possibilities for creating novel catalytic systems.

Future Research Directions and Translational Perspectives

Design of Novel Carbazole (B46965) Scaffolds for Enhanced Properties

The inherent potential of the carbazole framework invites extensive structural modifications to enhance its physicochemical and biological properties. researchgate.net A primary strategy involves the introduction of various functional groups onto the carbazole ring to modulate its electronic and steric characteristics. researchgate.net For instance, research has focused on creating carbazole derivatives with diverse structural features, such as introducing methylene (B1212753) groups to provide rotatable bonds, with the aim of optimizing interactions with biological targets. researchgate.net

Another avenue of design is the synthesis of hybrid molecules where the carbazole moiety is linked to other pharmacologically active scaffolds. nih.gov This approach aims to create multifunctional agents with improved efficacy or novel mechanisms of action. Researchers have successfully synthesized series of derivatives based on known active compounds to improve pharmacokinetic properties and reduce toxicity. nih.gov The development of new synthetic methodologies, including C-H activation and annulation reactions, continues to expand the toolkit for creating novel carbazole skeletons that were previously difficult to access. rsc.org These advanced methods facilitate the construction of carbazole-based unnatural amino acids and other complex derivatives, enriching the libraries of available compounds for screening. rsc.org

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in the rational design of new carbazole derivatives. mdpi.com Techniques such as molecular docking are routinely used to predict the binding affinities and interaction modes of carbazole-based ligands with specific protein targets. mdpi.comijper.org This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation, thereby saving time and resources. mdpi.com For example, docking studies have been employed to investigate the interactions of carbazole derivatives with SARS-CoV-2 proteins and to understand their antimicrobial mechanisms. mdpi.comijper.org

Beyond simple docking, molecular dynamics (MD) simulations provide deeper insights into the dynamic behavior of ligand-protein complexes over time. nih.gov These simulations can help elucidate the stability of binding interactions and the conformational changes that occur upon ligand binding. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach used to correlate the structural features of carbazole derivatives with their biological activities. vulcanchem.com By building predictive QSAR models, researchers can forecast the activity of novel, unsynthesized compounds and prioritize the most promising candidates for development.

High-Throughput Synthesis and Screening of Derivatives

To explore the vast chemical space accessible from the carbazole scaffold, high-throughput synthesis and screening (HTS) methodologies are crucial. The development of efficient and scalable synthetic routes is a key enabler for generating large libraries of derivatives. Flow chemistry represents a significant advancement in this area, allowing for the continuous and rapid production of carbazole compounds. researchgate.net For example, a scalable flow synthesis of 1,4-dimethylcarbazoles has been reported, demonstrating a production rate that is significantly higher than traditional batch methods. researchgate.net

Once libraries of carbazole derivatives are synthesized, high-throughput screening methods are employed to rapidly assess their biological activities. nih.gov For instance, antimicrobial activity can be evaluated using techniques like the impregnated paper-disc diffusion method against various bacterial and fungal strains. researchgate.net Similarly, antiproliferative effects can be screened against multiple cancer cell lines using assays like the MTS assay. nih.gov These HTS approaches enable the rapid identification of "hit" compounds with desired biological profiles, which can then be selected for further optimization and development. researchgate.net

Integration of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol into Complex Molecular Architectures for Diverse Academic Applications

The compound this compound is a valuable building block for constructing more complex molecules due to its reactive functional groups. vulcanchem.com The nitrogen atom of the carbazole ring and the hydroxyl and chloro groups on the propanol (B110389) chain provide multiple points for chemical modification. The synthesis of this compound, often achieved through the reaction of 9H-carbazole with epichlorohydrin (B41342), is a common strategy for creating intermediates used in the synthesis of larger molecules. vulcanchem.com

This versatile intermediate can be incorporated into a wide range of molecular architectures. The propan-1-ol group linked to the carbazole nitrogen can act as a linker for preparing various derivatives. researchgate.net For example, carbazole hydrazides can be synthesized from similar precursors and subsequently used to construct a variety of heterocyclic systems, including those with potential biological activities. globalresearchonline.net Furthermore, the carbazole scaffold itself is a key component in the development of functional materials such as fluorescent probes, organic semiconductors, and polymers. rsc.org By integrating this compound into these larger systems, researchers can explore novel materials with tailored optoelectronic properties for applications in devices like dye-sensitized solar cells. globalresearchonline.net The ability to use this compound to create complex structures like unnatural amino acids further broadens its utility in academic research, enabling the study of novel peptides and proteins. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol?

- Methodological Answer : The synthesis typically involves N-alkylation of the carbazole core. For example:

- Step 1 : React carbazole with 1-bromo-3-chloropropane in the presence of a base (e.g., KOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a polar aprotic solvent (e.g., DMSO) under microwave irradiation to enhance reaction efficiency .

- Step 2 : Purify the product via column chromatography (hexane:toluene = 4:1) to isolate the target compound.

- Key factors affecting yield include stoichiometry, reaction time, and solvent choice.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the carbazole aromatic protons (δ 8.1–8.3 ppm) and the chloropropyl chain (δ 3.6–4.2 ppm for CHCl) .

- X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures to determine bond lengths and angles, critical for validating stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 275.05 for [M+H]).

Q. What preliminary biological activities are reported for carbazole derivatives with similar structures?

- Methodological Answer :

- Carbazoles with halogen substituents (e.g., 3,6-dichloro derivatives) show anticancer potential via kinase inhibition ().

- Neuroprotective activity is observed in analogs with hydroxyl and amine groups, likely due to radical scavenging or mitochondrial modulation .

- Standard assays include in vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., acetylcholinesterase for neuroprotection).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Solvent Screening : Use DMF or DMSO to enhance solubility of the carbazole intermediate and reduce side reactions (e.g., dimerization) .

- Temperature Control : Lower temperatures (0–5°C) minimize thermal degradation, while microwave-assisted synthesis reduces reaction time .

- Catalyst Tuning : Replace TBAB with crown ethers (e.g., 18-crown-6) to improve alkylation efficiency in non-polar solvents.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA G-quadruplexes, leveraging the carbazole’s planar structure for π-π stacking .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in aqueous environments (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to design analogs with enhanced activity .

Q. How can structural ambiguities arising from NMR spectra be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing CHCl from carbazole CH groups) .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–Cl bond length ≈ 1.79 Å) with DFT-optimized structures (Gaussian 09) to confirm geometry .

- Isotopic Labeling : Synthesize C-labeled analogs to trace carbon connectivity in complex spectra.

Q. What strategies reconcile discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities (e.g., unreacted carbazole) skew bioactivity results .

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.